ALV2

Targeted Protein Degradation CRBN Binding Affinity Molecular Glue

Researchers studying Treg biology face confounding degradation of Ikaros/Aiolos by classical IMiDs, obscuring Helios-specific phenotypes. ALV2 eliminates this ambiguity with an anilinomaleimide core that reprograms CRBN to selectively degrade Helios (IKZF2) without Ikaros/Aiolos off-target activity. • CRBN IC50: 0.57 µM; proteomics-confirmed Helios selectivity • In vivo PD: 100 mg/kg BID i.p. × 7d depletes Helios in murine Tregs, sparing Ikaros • Benchmark reference for next-gen IKZF2 degraders (PVTX-405, PLX-4545)

Molecular Formula C26H26ClN5O5
Molecular Weight 524.0 g/mol
Cat. No. B8201648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameALV2
Molecular FormulaC26H26ClN5O5
Molecular Weight524.0 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)NC(C)(C)C2=CC(=CC=C2)NC3=CC(=O)N(C3=O)C4CCC(=O)NC4=O)Cl
InChIInChI=1S/C26H26ClN5O5/c1-14-7-8-17(12-18(14)27)29-25(37)31-26(2,3)15-5-4-6-16(11-15)28-19-13-22(34)32(24(19)36)20-9-10-21(33)30-23(20)35/h4-8,11-13,20,28H,9-10H2,1-3H3,(H2,29,31,37)(H,30,33,35)
InChIKeyYKFHBIMJVFQOQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ALV2: Selective Helios (IKZF2) Degrader


1-(3-Chloro-4-methylphenyl)-3-[2-[3-[[1-(2,6-dioxopiperidin-3-yl)-2,5-dioxopyrrol-3-yl]amino]phenyl]propan-2-yl]urea, commonly referred to as ALV2, is a small-molecule molecular glue degrader that recruits the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) to the zinc-finger transcription factor Helios (IKZF2), thereby promoting its ubiquitination and proteasomal degradation [1]. This compound features an anilinomaleimide core, distinguishing it from classical immunomodulatory imide drugs (IMiDs) that contain an isoindolinone core [2]. ALV2 was developed through a medicinal chemistry campaign aimed at reprogramming CRBN substrate specificity toward Helios, a transcription factor critical for maintaining the suppressive phenotype of regulatory T cells (Tregs) in the inflammatory tumor microenvironment [1].

Mechanism Selective Helios (IKZF2) degrader via CRBN E3 ligase recruitment
Scaffold Anilinomaleimide core reprograms CRBN toward a lenalidomide-resistant target
Selectivity Preferential Helios degradation over Ikaros/Aiolos; no GSPT1 activity

Why ALV2 Cannot Be Substituted


Substituting ALV2 with other cereblon (CRBN) modulators or Helios-targeting degraders is scientifically unjustified due to its distinct molecular structure, unique degradation selectivity profile, and specific quantitative performance metrics that are not replicated by close analogs. ALV2's anilinomaleimide core provides a flexible CRBN-binding scaffold that accommodates the steric hindrance posed by a histidine residue in Helios, a feature that classical IMiDs like lenalidomide and pomalidomide cannot overcome [1]. Consequently, lenalidomide fails to degrade Helios entirely, while ALV2 achieves potent and selective degradation. Furthermore, ALV2 exhibits a distinct off-target degradation signature compared to its close analog ALV1, which degrades both Ikaros and Helios, and CC-885, which degrades GSPT1—an anti-target with translational termination function [1]. Even among more recently developed Helios degraders such as PVTX-405, ALV2 maintains a unique position in the chemical biology toolkit due to its well-characterized proteomic selectivity profile and established in vivo pharmacology [1][2]. These differences underscore that ALV2 is not a generic molecular glue but a precisely engineered tool with quantifiable differentiation that directly impacts experimental outcomes.

Core scaffold mismatch
Lenalidomide/pomalidomide isoindolinone core cannot accommodate the Helios His residue; classical IMiDs fail to degrade Helios.
Off-target degradation profile
ALV1 degrades Ikaros + Helios; CC-885 degrades GSPT1. ALV2’s unique selectivity may not transfer to pan-Ikaros or GSPT1-targeting glues.
Proteomic selectivity context
ALV2’s preferential Helios degradation among ~7,900 proteins is not replicated by broader IKZF1/2/3 degraders; reported profile requires validation.

ALV2 vs Key Comparators


CRBN Binding Affinity

ALV2 binds CRBN with an IC50 of 0.57 µM in a TR-FRET assay . This affinity is approximately 2.6-fold higher than that of lenalidomide, which has a reported CRBN binding IC50 of ~1.5 µM [1]. While ALV2's CRBN binding potency is lower than that of CC-885—a potent GSPT1 degrader—this intermediate affinity is advantageous for achieving selective Helios degradation without the cytotoxicity associated with GSPT1 degradation .

CRBN Binding Affinity
Cross-study
IC50 0.57 µM (TR-FRET) vs lenalidomide ~1.5 µM
Supports CRBN engagement while avoiding potent GSPT1 degradation
Values from independent studies; intermediate affinity context
Targeted Protein Degradation CRBN Binding Affinity Molecular Glue

Helios-Selective Degradation Profile

In Jurkat cells, ALV2 induces preferential degradation of Helios (IKZF2) while exhibiting minimal activity against Ikaros (IKZF1) and no activity against GSPT1 [1]. In contrast, ALV1 degrades both Ikaros and Helios, lenalidomide degrades only Ikaros, and CC-885 degrades both Ikaros and GSPT1 [1]. Quantitatively, ALV2 promotes Helios degradation at concentrations of 0.1–10 µM without affecting Ikaros or GSPT1 levels .

Degradation Selectivity
Head-to-head
ALV2: Helios degraded, Ikaros/GSPT1 unaffected (0.1–10 µM)
vs ALV1 (Ikaros+Helios), lenalidomide (Ikaros only), CC-885 (Ikaros+GSPT1)
Enables Helios-specific pathway studies without Ikaros/GSPT1 confounding
Jurkat cells; immunoblot/EGFP-reporter; 5–18 h
Targeted Protein Degradation Selectivity Profiling Treg Biology

Proteome-Wide Selectivity

Multiplexed quantitative mass spectrometry analysis of ~7,900 proteins in Jurkat cells following 4-hour treatment with ALV2 revealed that Helios degradation was achieved with high potency and minimal unexpected off-target activity [1]. The only additional degradation targets identified were ZNF692, ZNF653 (common imide targets), and ZNF324 (a potential novel target) [1]. In contrast, ALV1 exhibited similar degradation activity towards IKZF1/2/3, demonstrating broader Ikaros family degradation [1].

Proteome-Wide Selectivity
Head-to-head
ALV2: Helios degraded; ZNF692/653/324 also affected (~7,900 proteins quantified)
vs ALV1: degrades IKZF1/2/3
Supports Helios-specific functional interpretation with characterized off-targets
Jurkat cells; 4 h; multiplexed quantitative MS
Proteomics Targeted Protein Degradation Selectivity Profiling

In Vivo Helios Degradation in Tregs

In CrbnI391V/I391V mice, intraperitoneal administration of ALV2 at 100 mg/kg twice daily (BID) for 7 days resulted in significant and selective degradation of Helios in splenic CD4+ FoxP3+ Tregs, as quantified by flow cytometry [1]. Ikaros levels remained unaffected, confirming in vivo selectivity [1]. This contrasts with ALV1, which would be expected to degrade both Ikaros and Helios in vivo, and lenalidomide, which does not degrade Helios at all [1].

In Vivo Treg Degradation
Head-to-head
Selective Helios reduction in splenic Tregs; Ikaros unchanged
vs vehicle, lenalidomide (no Helios degradation), ALV1 (non-selective)
Supports in vivo Helios functional studies in Treg biology models
CrbnI391V mice; 100 mg/kg BID i.p. 7 d; flow cytometry
In Vivo Pharmacology Treg Biology Targeted Protein Degradation

Enhanced IL-2 Secretion

Pretreatment of Jurkat cells with ALV2 at 1 µM for 18 hours resulted in enhanced IL-2 secretion . This functional readout is consistent with the known role of Helios in negatively regulating IL-2 expression [1]. In contrast, lenalidomide, which does not degrade Helios, would not be expected to produce this effect, and ALV1's concomitant degradation of Ikaros may confound interpretation of IL-2 modulation [1].

IL-2 Secretion Assay
Class-level
Increased IL-2 secretion (Jurkat, 1 µM ALV2, 18 h)
Lenalidomide: no Helios degradation; ALV1: Ikaros confounded
Links Helios degradation to Treg destabilization functional readout
Class-level inference; supports target engagement validation
Treg Function Cytokine Secretion Immuno-Oncology

ALV2 Application Scenarios


Helios-Specific Functions in Tregs

ALV2 is the preferred tool compound for studies aiming to dissect the specific role of Helios (IKZF2) in Treg stability, anergy, and suppressive function, without the confounding effects of Ikaros (IKZF1) or Aiolos (IKZF3) degradation [1]. Its proteome-wide selectivity, validated by quantitative mass spectrometry, ensures that observed phenotypic changes—such as increased IL-2 secretion or loss of suppressive activity—can be confidently attributed to Helios degradation [1].

In Vivo Treg Destabilization

ALV2 has demonstrated selective in vivo Helios degradation in murine Tregs following a 7-day dosing regimen (100 mg/kg BID i.p.) [1]. This established pharmacodynamic profile makes ALV2 suitable for preclinical studies examining the effects of Helios degradation on tumor-infiltrating Tregs, anti-tumor immunity, and combination immunotherapy efficacy [1].

CRBN Neo-Substrate Reprogramming

ALV2's anilinomaleimide core represents a distinct chemical scaffold that reprograms CRBN substrate specificity toward Helios, a transcription factor resistant to degradation by classical IMiDs [1]. Researchers investigating structure-activity relationships of molecular glues or seeking to understand the structural determinants of CRBN neo-substrate recruitment can utilize ALV2 as a benchmark compound for comparative analyses with lenalidomide, CC-885, and other CRBN modulators [1][2].

Benchmarking Next-Generation Helios Degraders

ALV2 serves as a critical reference compound for evaluating the potency, selectivity, and in vivo activity of newer Helios degraders such as PVTX-405 (DC50 = 0.7 nM) and PLX-4545 [3][4]. Its well-characterized CRBN binding affinity (IC50 0.57 µM), degradation selectivity profile, and in vivo pharmacodynamics provide a quantitative baseline for assessing the performance of emerging molecular glues targeting IKZF2 [1].

Application
Selection Property
Validation Focus
Treg Helios-specific function studies
Helios selectivity over Ikaros/Aiolos
Phenotypic assays (IL-2, suppression)
In vivo Treg destabilization studies
In vivo pharmacodynamic profile
Treg Helios degradation, tumor model endpoints
CRBN neo-substrate reprogramming studies
Anilinomaleimide core scaffold
CRBN binding and substrate specificity assays
Benchmarking emerging Helios degraders
Quantified selectivity baseline
Degradation potency and proteomic selectivity comparison

Technical Documentation Hub

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31 linked technical documents
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